In-Depth Technical Guide to Lalioside: Structure, Properties, and Biological Significance
In-Depth Technical Guide to Lalioside: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lalioside is a naturally occurring phenolic glycoside with a growing body of research interest. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental methodologies for its isolation and characterization are presented, alongside a summary of key quantitative data. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Lalioside is chemically defined as 1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone. It is classified as an acetophenone glucoside, consisting of an acetophenone aglycone moiety linked to a glucose unit.
The structural details and physicochemical properties of Lalioside are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | [1] |
| Molecular Formula | C₁₄H₁₈O₁₀ | [1][2] |
| Molecular Weight | 346.29 g/mol | [1][2] |
| CAS Number | 116964-03-5 | [1][2] |
| PubChem CID | 189452 | [1] |
| InChI Key | ZLGYDHODHCRHMW-WHFNTLTKSA-N | [2] |
| Canonical SMILES | CC(=O)C1=C(C(=C(C=C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O | N/A |
Natural Occurrence
Lalioside has been identified and isolated from several plant species, indicating its distribution across different botanical families. Notable sources include:
The presence of Lalioside in these traditionally used medicinal plants suggests its potential contribution to their therapeutic effects.
Experimental Protocols
The isolation and structural elucidation of Lalioside involve a series of chromatographic and spectroscopic techniques. A general workflow is outlined below.
General Experimental Workflow
Caption: General workflow for the isolation and characterization of Lalioside.
Detailed Methodologies
Plant Material and Extraction: Dried and powdered plant material (e.g., leaves) is extracted with a polar solvent such as methanol or ethanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically ethyl acetate and n-butanol, to separate compounds based on their polarity.
Chromatographic Purification: The n-butanol fraction, which is generally enriched with glycosides, is subjected to multiple steps of column chromatography. This may include silica gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and other impurities. Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
Structural Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic and spectrometric techniques:
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Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition. For Lalioside, a prominent ion peak at m/z 347.0976 [M+H]⁺ is observed, which corresponds to the molecular formula C₁₄H₁₈O₁₀.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and chemical environment of protons.
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¹³C NMR: Provides information on the number and types of carbon atoms.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the acetophenone aglycone and the glucose moiety, and determining the point of glycosylation.
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Biological Activity and Signaling Pathways
Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of Lalioside. The research on this specific compound is still in its early stages. However, based on its structural class as a phenolic glycoside, potential areas for future investigation could include antioxidant, anti-inflammatory, and antimicrobial activities, as these are common properties of related compounds.
Quantitative Data
At present, there is a lack of extensive quantitative biological data for Lalioside in the public domain. As research progresses, it is anticipated that data on its efficacy in various biological assays (e.g., IC₅₀, MIC values) will become available.
Conclusion
Lalioside is a well-characterized phenolic glycoside with a defined chemical structure. While its biological activities are not yet extensively studied, its presence in medicinal plants suggests potential pharmacological relevance. This guide provides a solid foundation for researchers interested in exploring the therapeutic potential of Lalioside, offering detailed information on its structure and established methods for its isolation and identification. Further investigation into its biological properties is warranted to unlock its full potential in drug discovery and development.
